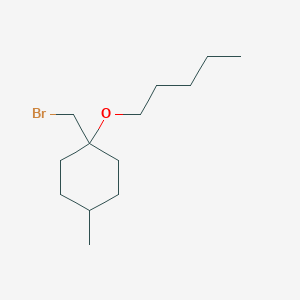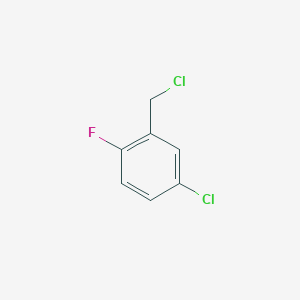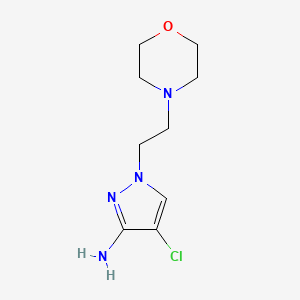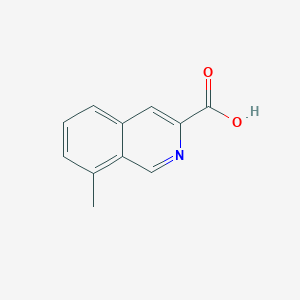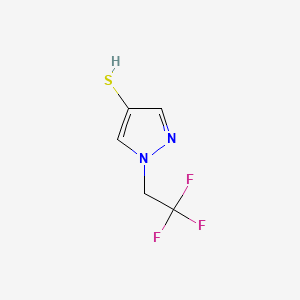
Ethyl 2-amino-4,4-dimethylhexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-4,4-dimethylhexanoate is an organic compound with the molecular formula C10H21NO2 It is a derivative of hexanoic acid, featuring an amino group at the second carbon and two methyl groups at the fourth carbon
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-4,4-dimethylhexanoate can be synthesized through several methods. One common approach involves the alkylation of ethyl 2-aminohexanoate with isobutylene in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Another method involves the reductive amination of ethyl 2-oxo-4,4-dimethylhexanoate with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride. This reaction is usually carried out in a solvent such as methanol or ethanol at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation of ethyl 2-nitro-4,4-dimethylhexanoate is another viable method, where the nitro group is reduced to an amino group using hydrogen gas and a metal catalyst like palladium on carbon.
化学反応の分析
Types of Reactions
Ethyl 2-amino-4,4-dimethylhexanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or ureas.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or isocyanates in the presence of a base like triethylamine.
Major Products
Oxidation: Ethyl 2-nitro-4,4-dimethylhexanoate.
Reduction: Ethyl 2-hydroxy-4,4-dimethylhexanoate.
Substitution: Ethyl 2-amido-4,4-dimethylhexanoate or ethyl 2-ureido-4,4-dimethylhexanoate.
科学的研究の応用
Ethyl 2-amino-4,4-dimethylhexanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a precursor in the biosynthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of ethyl 2-amino-4,4-dimethylhexanoate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the specific enzyme or receptor being targeted.
類似化合物との比較
Ethyl 2-amino-4,4-dimethylhexanoate can be compared with similar compounds such as:
Ethyl 2-aminohexanoate: Lacks the two methyl groups at the fourth carbon, resulting in different steric and electronic properties.
Ethyl 2-amino-4-methylhexanoate: Contains only one methyl group at the fourth carbon, leading to intermediate properties between ethyl 2-aminohexanoate and this compound.
Ethyl 2-amino-4,4-dimethylpentanoate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct steric and electronic characteristics, making it valuable for targeted synthetic applications.
特性
分子式 |
C10H21NO2 |
|---|---|
分子量 |
187.28 g/mol |
IUPAC名 |
ethyl 2-amino-4,4-dimethylhexanoate |
InChI |
InChI=1S/C10H21NO2/c1-5-10(3,4)7-8(11)9(12)13-6-2/h8H,5-7,11H2,1-4H3 |
InChIキー |
OHDUBUUFFOIOKY-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)CC(C(=O)OCC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


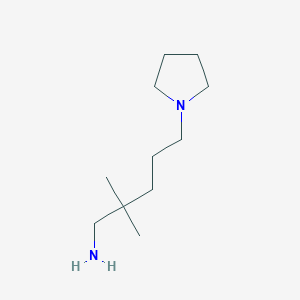

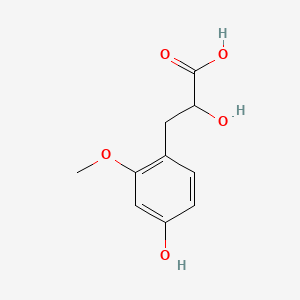
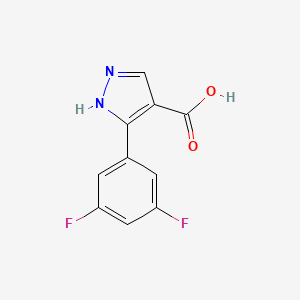

![2-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B15311883.png)


